![molecular formula C4H3Cl2N3 B152017 2,4-Dichloro-6-methyl-1,3,5-triazine CAS No. 1973-04-2](/img/structure/B152017.png)
2,4-Dichloro-6-methyl-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines as inhibitors of HIV-1 reverse transcriptase . It is also used in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine involves the use of cyanuric chloride and methylmagnesium bromide . A mechanochemical synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-methyl-1,3,5-triazine is C4H3Cl2N3 . The InChI code is 1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 .Chemical Reactions Analysis
2,4-Dichloro-6-methyl-1,3,5-triazine is used to prepare triazinyl-amines as inhibitors of HIV-1 reverse transcriptase . It is also used in the synthesis of anilinotriazine corticotropin-releasing hormone antagonists .Physical And Chemical Properties Analysis
The physical form of 2,4-Dichloro-6-methyl-1,3,5-triazine is solid . It has a molecular weight of 163.99 . The storage temperature is room temperature . The density is predicted to be 1.500±0.06 g/cm3 .Scientific Research Applications
Synthesis of Triazine Derivatives
2,4-Dichloro-6-methyl-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
Inhibitors of HIV-1 Reverse Transcriptase
This compound is used to prepare triazinyl-amines, which act as inhibitors of HIV-1 reverse transcriptase .
3. Synthesis of Anilinotriazine Corticotropin Releasing Hormone Antagonists 2,4-Dichloro-6-methyl-1,3,5-triazine is also used in the synthesis of anilinotriazine corticotropin releasing hormone antagonists .
Reagent in Radioimmunoassay
It has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
Antimicrobial Activity
1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from 2,4-Dichloro-6-methyl-1,3,5-triazine, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Chiral Stationary Phases
Derivatives of 1,3,5-triazine are used as chiral stationary phases. For example, the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .
7. Preparation of Luminescent, Optical Switches and Tri-radical Cation Species 2,4,6-Triamino-1,3,5-triazine compounds, which can be synthesized from 2,4-Dichloro-6-methyl-1,3,5-triazine, are used in the preparation of luminescent, optical switches and tri-radical cation species .
8. Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers and Optical Brighteners 1,3,5-Triazine derivatives are used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .
Mechanism of Action
Target of Action
2,4-Dichloro-6-methyl-1,3,5-triazine is a reagent used to prepare triazinyl-amines . These amines are known to inhibit HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of HIV.
Mode of Action
It is known that the compound interacts with its targets (hiv-1 reverse transcriptase) and inhibits their function . This inhibition prevents the replication of HIV, thereby reducing the viral load in the body.
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-6-methyl-1,3,5-triazine are related to the replication of HIV. By inhibiting HIV-1 reverse transcriptase, the compound disrupts the viral replication process . This disruption can lead to a decrease in the number of new viruses produced, slowing the progression of the disease.
Pharmacokinetics
The compound’s molecular weight (16399 g/mol ) suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 2,4-Dichloro-6-methyl-1,3,5-triazine is the inhibition of HIV-1 reverse transcriptase . This inhibition can lead to a decrease in the replication of HIV, potentially slowing the progression of the disease.
Action Environment
The action of 2,4-Dichloro-6-methyl-1,3,5-triazine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment, under -20°C , suggesting that it may be sensitive to heat and moisture.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-6-methyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGAHPTVMZLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274566 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methyl-1,3,5-triazine | |
CAS RN |
1973-04-2 | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-methyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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